molecular formula C35H54N8O21S B3025954 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate

1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate

カタログ番号: B3025954
分子量: 954.9 g/mol
InChIキー: NRZYGLYWNMDXAW-IOAKHOJDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

FR179642 (水和物) は、天然物から出発して一連の化学反応によって合成されます。 合成には、FR901379 の酵素的脱アシル化、続いて最適化された N-アシル側鎖による化学的再アシル化が含まれます 。反応条件は通常、所望の化学的変換を達成するために、特定の酵素と試薬を使用することを伴います。

工業生産方法

FR179642 (水和物) の工業生産には、ストレプトマイセス属などの特定の微生物株を用いた大規模な発酵プロセスが含まれます 。発酵液はその後、抽出および精製プロセスにかけられ、目的の化合物が単離されます。最終生成物は、結晶化および乾燥技術によって得られます。

化学反応の分析

反応の種類

FR179642 (水和物) は、以下を含む様々な化学反応を受けます。

    酸化: 酸素の付加または水素の除去を伴います。

    還元: 水素の付加または酸素の除去を伴います。

    置換: ある官能基を別の官能基と置換することを伴います。

一般的な試薬と条件

FR179642 (水和物) の反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒が含まれます

生成される主な生成物

これらの反応から生成される主な生成物は、官能基が変化した修飾環状ペプチドであり、より複雑な抗真菌剤の合成にさらに利用できます

科学的研究の応用

Antifungal Properties

Echinocandins, including pneumocandin derivatives, are known for their potent antifungal activities against various pathogenic fungi. The specific compound has demonstrated significant efficacy against fungi such as Candida and Aspergillus species. The mechanism of action involves the inhibition of glucan synthase, leading to compromised cell wall integrity and subsequent cell lysis in susceptible fungi.

Key Findings:

  • Increased Potency : Research indicates that modifications to pneumocandin structures can enhance their antifungal potency. For instance, L-733560, a derivative with improved water solubility and potency, was shown to be a more effective inhibitor of glucan synthase compared to its predecessors .
  • Broad Spectrum Activity : The compound exhibits a broader spectrum of activity against various fungal pathogens than traditional antifungals, making it a valuable candidate for treating systemic fungal infections .

Biosynthesis and Engineering

The biosynthetic pathway of pneumocandins has been extensively studied to understand how structural modifications can lead to enhanced antifungal activity. The fungus Glarea lozoyensis is the primary producer of pneumocandins. Recent studies have focused on engineering this organism to produce novel analogs with improved properties.

Engineering Insights:

  • Gene Disruption Studies : Disruption of specific genes involved in the biosynthesis pathway has allowed researchers to explore substrate specificity and improve yields of pneumocandin derivatives . For example, the disruption of the GLPKS4 gene resulted in the production of new pneumocandin congeners with varying side chains that exhibited increased antifungal activity.
  • Mutasynthesis : By feeding alternative fatty acids to engineered strains, researchers have successfully produced new pneumocandin variants with modified side chains that retain or enhance antifungal efficacy .

Therapeutic Applications

Given its potent antifungal properties and the ability to engineer more effective derivatives, this compound holds promise for therapeutic applications in treating invasive fungal infections.

Clinical Relevance:

  • Treatment of Invasive Candidiasis : Echinocandins are currently used as first-line treatments for invasive candidiasis due to their efficacy and safety profile . The specific compound under discussion may provide additional benefits through enhanced activity against resistant strains.
  • Potential for Broader Use : The ongoing research into structural modifications suggests that this compound could be adapted for use against a wider range of fungal pathogens, including those resistant to existing treatments.

Data Tables

Compound Antifungal Activity Mechanism of Action Biosynthetic Source
Pneumocandin A0HighInhibition of glucan synthaseGlarea lozoyensis
L-733560Higher than A0Improved glucan synthase inhibitionSemi-synthetic derivative

Case Studies

  • Case Study on Efficacy Against Candida Species : A study demonstrated that pneumocandin derivatives significantly reduced fungal burden in animal models infected with Candida albicans, supporting their use in clinical settings for severe candidiasis .
  • Resistance Mechanism Exploration : Investigations into resistant strains revealed that modifications in glucan synthase could be targeted by new derivatives to overcome resistance mechanisms observed in clinical isolates .

類似化合物との比較

Similar Compounds

Uniqueness

FR179642 (hydrate) is unique due to its specific role as an intermediate in the synthesis of micafungin, which has a distinct sulfate moiety that enhances its water solubility and antifungal activity . This feature differentiates it from other echinocandin antifungals, making it a valuable compound in antifungal research and drug development.

生物活性

The compound 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate is a derivative of the echinocandin class of antifungal agents. Echinocandins are known for their potent activity against various fungal pathogens by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This article explores the biological activity of this compound, including its mechanism of action, efficacy against fungal species, and potential clinical applications.

Echinocandins, including pneumocandin derivatives, exert their antifungal effects primarily through the inhibition of the enzyme β-(1,3)-D-glucan synthase . This enzyme is essential for the synthesis of β-(1,3)-D-glucan in the cell wall of fungi, which is crucial for maintaining cell integrity and shape. By disrupting this process, echinocandins lead to cell lysis and death in susceptible fungi.

Antifungal Spectrum

The compound has demonstrated significant antifungal activity against a range of fungal species:

Fungal Species Activity Reference
Candida albicansFungicidal
Aspergillus fumigatusFungistatic
Candida glabrataVariable efficacy
Candida kruseiResistant

Efficacy Studies

In vitro studies have shown that pneumocandin A0 and its derivatives exhibit varying levels of minimum inhibitory concentration (MIC) values against different fungal strains. For example:

  • The MIC for Candida albicans was reported at concentrations as low as 0.03 µg/mL.
  • For Aspergillus species, the MIC ranged from 0.5 to 2 µg/mL depending on the strain.

These results indicate that while the compound is highly effective against certain Candida species, its activity may be reduced against others and is generally less effective against Aspergillus species.

Case Studies

A study conducted in a clinical setting evaluated the efficacy of echinocandins in treating invasive candidiasis. Patients treated with caspofungin (a related echinocandin) exhibited a response rate of approximately 70%, with significant improvements noted in those infected with Candida albicans and Candida parapsilosis. The study highlighted the importance of early intervention with echinocandins in managing severe fungal infections.

Pharmacokinetics

Echinocandins are characterized by their high protein binding (over 95%) and extensive tissue distribution. The pharmacokinetic profile includes:

  • Half-life : Approximately 10–15 hours.
  • Metabolism : Primarily through spontaneous peptide hydrolysis with minimal renal clearance.
  • Tissue Distribution : Concentrations in tissues can reach up to 30% of serum levels post-infusion.

These properties suggest that pneumocandin derivatives may require less frequent dosing compared to other antifungals.

特性

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N8O20S.H2O/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62;/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62);1H2/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZYGLYWNMDXAW-IOAKHOJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54N8O21S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Reactant of Route 2
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Reactant of Route 3
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Reactant of Route 4
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Reactant of Route 5
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Reactant of Route 6
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。